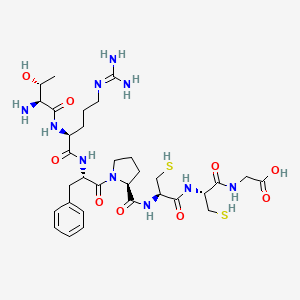![molecular formula C8H13N2O4P B12542294 Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester CAS No. 653580-18-8](/img/structure/B12542294.png)
Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a pyridine ring through a hydroxyamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester typically involves the reaction of phosphonic acid derivatives with hydroxyamino-pyridine compounds. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. The reaction conditions often include the use of solvents such as acetonitrile or dioxane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the product through crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The hydroxyamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted pyridine derivatives .
Scientific Research Applications
Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Medicine: It is investigated for its potential use in drug design, particularly as an inhibitor of enzymes involved in bone resorption.
Industry: The compound is used in the development of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction often involves the formation of strong hydrogen bonds and coordination bonds with metal ions present in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [(amino)-3-pyridinylmethyl]-, dimethyl ester
- Phosphonic acid, [(hydroxyamino)-2-pyridinylmethyl]-, dimethyl ester
- Phosphonic acid, [(hydroxyamino)-4-pyridinylmethyl]-, dimethyl ester
Uniqueness
Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other applications .
Properties
CAS No. |
653580-18-8 |
|---|---|
Molecular Formula |
C8H13N2O4P |
Molecular Weight |
232.17 g/mol |
IUPAC Name |
N-[dimethoxyphosphoryl(pyridin-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H13N2O4P/c1-13-15(12,14-2)8(10-11)7-4-3-5-9-6-7/h3-6,8,10-11H,1-2H3 |
InChI Key |
JPIWAUQWMWEJEB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CN=CC=C1)NO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)

![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)


![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)
